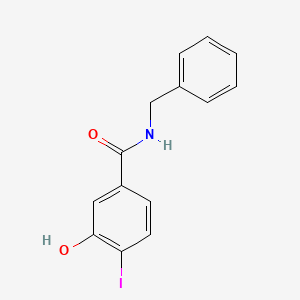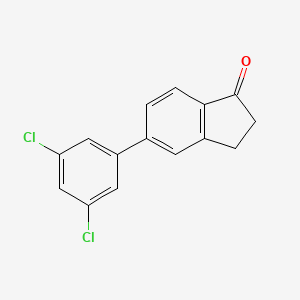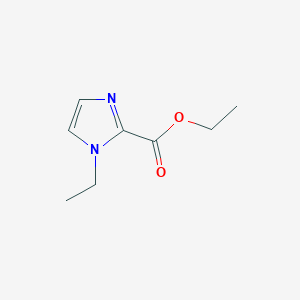
3-Bromo-N-(cyclopropylmethyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(cyclopropylmethyl)-2-methylaniline is an organic compound characterized by a bromine atom attached to the third position of an aniline ring, with a cyclopropylmethyl group and a methyl group attached to the nitrogen and second position of the aniline ring, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyclopropylmethyl)-2-methylaniline typically involves the following steps:
-
Bromination of 2-methylaniline: : The starting material, 2-methylaniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the third position of the aniline ring.
-
N-Alkylation: : The brominated intermediate is then subjected to N-alkylation with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction attaches the cyclopropylmethyl group to the nitrogen atom of the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
化学反応の分析
Types of Reactions
3-Bromo-N-(cyclopropylmethyl)-2-methylaniline can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium thiolate, and amines.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can introduce additional functional groups, while reduction with hydrogen gas in the presence of a palladium catalyst can remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol, or primary amines in aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Substitution Products: Depending on the nucleophile, products can include methoxy, thiol, or amino derivatives.
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Dehalogenated aniline derivatives.
科学的研究の応用
3-Bromo-N-(cyclopropylmethyl)-2-methylaniline has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
-
Materials Science: : The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
-
Biological Studies: : It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
作用機序
The mechanism by which 3-Bromo-N-(cyclopropylmethyl)-2-methylaniline exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
3-Bromo-N-methyl-2-methylaniline: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
3-Bromo-N-(cyclopropylmethyl)aniline: Lacks the methyl group at the second position, affecting its electronic properties and biological activity.
Uniqueness
3-Bromo-N-(cyclopropylmethyl)-2-methylaniline is unique due to the presence of both the cyclopropylmethyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
特性
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-10(12)3-2-4-11(8)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRARNHEIDHGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8015899.png)
![6-[2-(Trifluoromethoxy)phenoxy]hexan-1-ol](/img/structure/B8015905.png)



